molecular formula C13H18FN3S B1390992 N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1204297-89-1

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1390992
CAS No.: 1204297-89-1
M. Wt: 267.37 g/mol
InChI Key: VHNNKPONPSBTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 1204297-89-1) is a high-purity, synthetic benzothiazole derivative offered for research and development purposes. This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for yielding molecules with diverse and significant biological activities . The structure consists of a 6-fluoro-benzothiazole ring linked to a diethylaminoethane chain, yielding the molecular formula C13H18FN3S and a molecular weight of 267.37 g/mol . Benzothiazole derivatives, like this one, are intensively investigated in pharmaceutical research for their potential as antimicrobial, anticancer, antidiabetic, and antitubular agents, among others . The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block for constructing more complex molecules and as a key intermediate in the synthesis of potential pharmacologically active substances. It is supplied as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N',N'-diethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNKPONPSBTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Approach

The most prevalent method involves the nucleophilic substitution of a suitably substituted benzothiazole derivative with a diethyl-ethane-1,2-diamine precursor. This approach is characterized by the following steps:

  • Step 1: Synthesis of 6-fluoro-1,3-benzothiazol-2-amine or its derivative, typically via cyclization of 2-aminothiophenol with fluorinated reagents.
  • Step 2: Activation of the benzothiazole ring, often through halogenation at the 2-position to introduce a good leaving group (e.g., chloride or bromide).
  • Step 3: Nucleophilic attack by N,N-diethylethane-1,2-diamine, leading to the formation of the target compound.

This method benefits from high regioselectivity and is adaptable to various substitutions on the benzothiazole ring.

Multi-Component and Microwave-Assisted Synthesis

Recent advances have employed multicomponent reactions (MCR) and microwave irradiation to streamline synthesis:

  • MCR Approach: Combining 2-aminothiophenol, fluorinated aldehydes, and ethane-1,2-diamine derivatives in a single step to form the benzothiazole core with subsequent functionalization.
  • Microwave-Assisted Synthesis: Accelerates reaction rates, improves yields, and reduces by-products, especially in cyclization and substitution steps.

Coupling via Diazo or Biginelli Reactions

Alternative pathways include:

  • Diazo Coupling: Formation of diazo intermediates followed by coupling with diamines.
  • Biginelli Reaction: For constructing heterocyclic frameworks fused with benzothiazole moieties, although less common for this specific compound.

Reaction Conditions and Optimization

Methodology Typical Conditions Advantages References
Nucleophilic substitution Solvent: DMF or DMSO; Temperature: 80-120°C; Duration: 4-12 hours High regioselectivity, straightforward ,
Microwave-assisted synthesis Microwave irradiation at 100-150°C; Time: 10-30 minutes Rapid, higher yields
Multicomponent reactions Solvent: Ethanol or water; Catalyst: Acidic or basic; Temperature: 60-100°C One-pot synthesis, cost-effective

Purification and Characterization

Post-synthesis, purification typically involves:

Research Findings and Recent Developments

Recent studies highlight the significance of optimizing reaction parameters to improve yields and reduce by-products. For instance, the work by Yadav et al. (2023) emphasizes the utility of microwave irradiation in synthesizing benzothiazole derivatives with enhanced biological activity, which can be adapted for this compound's synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Time Yield Notes References
Nucleophilic substitution 4-fluoro-1,3-benzothiazol-2-amine + N,N-diethylethane-1,2-diamine DMF/DMSO 6-12 hours 70-85% Regioselective, scalable ,
Microwave-assisted Same as above Ethanol 10-30 min 80-90% Rapid, high purity
Multicomponent reaction 2-aminothiophenol + fluorinated aldehyde + diamine Ethanol/water 4-8 hours 65-80% One-pot, eco-friendly

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been synthesized and evaluated for its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and assessed their anti-tubercular properties. The findings indicated that compounds with similar structures to this compound exhibited promising activity against Mtb strains with MIC values ranging from 0.08 to 0.32 μM .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundR GroupIC50 (μM)MIC (μM)
7aH7.7 ± 0.80.08
7e4-F9.2 ± 1.50.09
7fCF311.1 ± 1.80.09

The structural modifications in these compounds suggest that the presence of a fluorine atom significantly enhances biological activity, which may be a critical factor for developing new anti-TB therapies .

Inhibitory Activity on Kinases

Another area of interest is the modulation of protein kinase activity. Compounds similar to this compound have shown potential in inhibiting specific kinases involved in cancer proliferation pathways.

Case Study: Inhibition of Kinase Activity

A patent application describes compounds designed to modulate protein kinase enzymatic activity for therapeutic purposes in cancer treatment . The benzothiazole moiety is known for its ability to interact with various biological targets, making it a suitable candidate for further exploration in oncology.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of intermediate compounds followed by final coupling reactions. The synthesis process is crucial for optimizing yield and purity for subsequent biological testing.

Synthesis Overview

The general synthetic route involves:

  • Formation of Benzothiazole Derivative : Utilizing starting materials such as thiourea and appropriate halides.
  • Alkylation Reaction : Introducing diethylamine groups to form the final product.
  • Purification : Employing techniques like recrystallization or chromatography to achieve desired purity levels.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring is a critical pharmacophore in many bioactive molecules. Key analogs of the target compound include:

Compound Name Substituent on Benzothiazole Key Properties/Applications Source
N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine 6-OCH₃ Increased lipophilicity; potential CNS activity due to methoxy group CymitQuimica
N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine 5-OCH₃ Altered regiochemistry may affect target binding CymitQuimica
N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives 6-CF₃ Enhanced metabolic stability; patent applications as pharmaceuticals Patent EP3348550

Key Observations :

  • Fluoro vs.
Ethylenediamine Backbone Modifications

The ethylenediamine linker is a common feature in coordination chemistry and drug design. Notable comparisons include:

  • Schiff Base Ligands : N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) forms stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II), suggesting the target compound could act as a chelating agent if deprotonated .
  • Platinum(II) Complexes : (N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) showed stability in solution, suggesting the target compound’s diethyl groups might enhance lipophilicity for drug delivery .

Key Observations :

Heterocycle Replacements

Replacing benzothiazole with other heterocycles alters bioactivity:

  • Benzimidazole Derivatives : N’-(1H-benzimidazol-2-yl)-N-alkyl amidines exhibited antioxidant activity in DPPH assays, suggesting that the target compound’s benzothiazole ring may similarly contribute to redox modulation .
  • Thienyl Analogs : N,N-Diethyl-N′-(4-chloro-3-thienyl)ethane-1,2-diamine labeled with At-211 was used in radiopharmaceuticals, indicating that sulfur-containing heterocycles can be tailored for imaging or therapeutic applications .

Key Observations :

  • Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination compared to benzimidazole or thienyl systems .

Biological Activity

N,N-Diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS Number: 1105188-19-9) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C13H18FN3S
  • Molecular Weight : 267.37 g/mol
  • Purity : ≥ 98% .

The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions such as Alzheimer's disease.

Inhibition Studies

Research has indicated that derivatives of benzothiazole, including this compound, demonstrate pseudo-irreversible inhibition mechanisms. The binding affinity and inhibition potency were assessed using various assays.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Rivastigmine0.50.4
This compound0.050.07
Other derivativesVariesVaries

The above table illustrates that this compound is significantly more potent than rivastigmine for AChE inhibition .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using human cell lines to evaluate the safety profile of the compound. The XTT tetrazolium salt reduction assay was employed to assess cell viability post-treatment.

CompoundCytotoxicity (IC50 μM)
This compound>100
Rivastigmine80
Control (Untreated)NA

The results indicate that this compound exhibits negligible cytotoxicity compared to rivastigmine .

Case Studies

A study published in 2016 synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, the compound showed promising results as a potent AChE inhibitor with minimal cytotoxic effects on human cell lines . These findings suggest its potential role in therapeutic applications for neurodegenerative diseases.

Q & A

What are the standard synthetic routes for preparing N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzothiazole core via cyclization of 2-amino-6-fluorobenzenethiol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions.
  • Step 2: Functionalization of the benzothiazole at the 2-position with a diamine moiety. This often employs nucleophilic substitution or Schiff base formation, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
  • Critical Parameters:
    • Temperature control (<60°C) to avoid decomposition of the fluorobenzothiazole intermediate.
    • Use of protecting groups (e.g., Boc) for amines to prevent side reactions.
    • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product .

How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound, and what spectral signatures are diagnostic?

Answer:

  • 1H-NMR:
    • A singlet at δ 2.5–3.0 ppm for the ethyl groups (N,N-diethyl).
    • Aromatic protons on the 6-fluorobenzothiazole appear as doublets (J = 8–10 Hz) near δ 7.5–8.5 ppm due to fluorine coupling .
  • 13C-NMR:
    • The benzothiazole carbons (C-2 and C-6) show distinct shifts at δ 160–170 ppm (C-F coupling).
    • Ethyl carbons (N,N-diethyl) resonate at δ 40–50 ppm .
  • IR:
    • Stretching vibrations at 1590–1620 cm⁻¹ (C=N in benzothiazole) and 1240–1280 cm⁻¹ (C-F) .

What challenges arise in resolving contradictions between crystallographic data and computational models (e.g., DFT) for this compound?

Answer:

  • Data Mismatches: DFT calculations may predict bond lengths or angles deviating from X-ray crystallography due to approximations in basis sets (e.g., B3LYP vs. M06-2X) or neglect of crystal-packing effects.
  • Mitigation Strategies:
    • Use hybrid functionals (e.g., ωB97X-D) to account for dispersion forces.
    • Validate computational models against experimental data (e.g., SHELX-refined structures) .
    • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

How can this compound be modified for applications in radiopharmaceuticals, and what radiolabeling methods are viable?

Answer:

  • Radiolabeling Approaches:
    • Direct Labeling: React the amine group with [¹⁸F]fluoride via nucleophilic substitution (e.g., using Kryptofix 2.2.2 and K₂CO₃ in DMSO at 100°C).
    • Chelator Conjugation: Attach a chelating agent (e.g., DOTA) to the diamine moiety for radiometals (e.g., ⁶⁸Ga, ¹¹¹In) .
  • Challenges:
    • Fluorine-18 incorporation must compete with the existing 6-fluoro substituent, requiring protecting-group strategies.
    • Radiolysis stability testing in physiological buffers is critical for in vivo applications .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts.
    • Monitor at 254 nm (benzothiazole UV absorption) .
  • Recrystallization:
    • Optimize solvent pairs (e.g., ethanol/diethyl ether) to exploit differences in solubility between the product and unreacted diethylamine .

How does the electronic nature of the 6-fluoro substituent influence the compound’s reactivity in metal coordination or catalytic applications?

Answer:

  • Electron-Withdrawing Effect: The fluorine atom decreases electron density on the benzothiazole nitrogen, enhancing its Lewis basicity for metal coordination (e.g., with Cu²⁺ or Zn²⁺).
  • Impact on Catalysis:
    • Stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) by polarizing the benzothiazole ring.
    • Modifies redox potentials in catalytic cycles, as shown in cyclic voltammetry studies .

What methodologies are employed to assess the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

Answer:

  • Enzyme Assays:
    • Use fluorescence-based assays (e.g., FRET) to measure inhibition of target enzymes (e.g., kinases) at varying concentrations (IC₅₀ determination).
  • Antimicrobial Screening:
    • Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Data Interpretation:
    • Compare dose-response curves with positive controls (e.g., ciprofloxacin) and validate via molecular docking to identify binding modes .

How can synthetic byproducts or degradation products be identified and quantified during stability studies?

Answer:

  • LC-MS/MS:
    • Employ electrospray ionization (ESI+) to detect impurities with m/z matching expected byproducts (e.g., defluorinated analogs).
  • Forced Degradation:
    • Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then profile degradation pathways .
  • Quantification:
    • Use external calibration curves with reference standards for each suspected impurity .

What strategies are effective in scaling up the synthesis while maintaining regioselectivity and purity?

Answer:

  • Process Optimization:
    • Replace batch reactions with flow chemistry to control exothermic steps (e.g., benzothiazole cyclization).
    • Use in-line FTIR for real-time monitoring of intermediate formation .
  • Quality Control:
    • Implement PAT (Process Analytical Technology) to track critical quality attributes (CQAs) like particle size and polymorphic form .

How does the compound’s solubility profile impact formulation for in vivo studies, and what excipients improve bioavailability?

Answer:

  • Solubility Challenges:
    • Low aqueous solubility due to hydrophobic benzothiazole and diethyl groups.
  • Formulation Strategies:
    • Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
    • Nanoemulsions or liposomes for parenteral delivery, characterized by dynamic light scattering (DLS) .
    • Co-solvent systems (e.g., PEG 400/water) for oral dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.